1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine is a complex organic compound that features multiple functional groups, including a benzodioxine ring, a sulfonyl group, an oxadiazole ring, and a pyridine ring. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine likely involves multiple steps, each targeting the formation of specific functional groups. Typical synthetic routes may include:
- Formation of the benzodioxine ring through cyclization reactions.
- Introduction of the sulfonyl group via sulfonation reactions.
- Synthesis of the oxadiazole ring through cyclization of appropriate precursors.
- Coupling of the pyridine ring with the piperazine moiety using cross-coupling reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-purity reagents and solvents.
- Optimization of temperature, pressure, and reaction time.
- Implementation of purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine may undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures from linear precursors.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution reagents such as halogens or nucleophiles.
- Catalysts such as palladium or platinum for cross-coupling reactions.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation of the benzodioxine ring may yield a benzodioxole derivative, while reduction of the oxadiazole ring may yield an amine derivative.
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine may have various scientific research applications, including:
Chemistry: Study of its unique chemical properties and reactivity.
Biology: Investigation of its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Exploration of its potential as a drug candidate for various diseases.
Industry: Use as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine will depend on its specific molecular targets and pathways. Potential mechanisms may include:
Binding to specific receptors: Interaction with biological receptors to modulate their activity.
Inhibition of enzymes: Blocking the activity of enzymes involved in disease processes.
Disruption of cellular processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other piperazine derivatives or compounds with similar functional groups, such as:
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-phenylpiperazine: A compound with a phenyl group instead of the pyridine-oxadiazole moiety.
4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine: A compound lacking the benzodioxine-sulfonyl moiety.
Uniqueness
The uniqueness of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine lies in its combination of multiple functional groups, which may confer unique chemical and biological properties
Properties
IUPAC Name |
3-[6-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]pyridin-3-yl]-5-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S/c1-14-22-20(23-30-14)15-2-5-19(21-13-15)24-6-8-25(9-7-24)31(26,27)16-3-4-17-18(12-16)29-11-10-28-17/h2-5,12-13H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBNBDRRIZVNMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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